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[(Piperidin-4-yl)sulfamoyl](2,2,2-trifluoroethyl)amine hydrochloride

PNMT inhibition trifluoroethyl sulfonamide potency comparison

Researchers optimizing amide bioisostere libraries often lose time to protecting-group manipulation when building blocks lack a differentiated amine handle. This compound resolves that bottleneck with a regiospecific architecture that keeps the piperidine 4-amine free for direct coupling while installing the potency-enhancing N-trifluoroethylsulfamoyl group on the exocyclic nitrogen. Key outcomes: • Single-step amide coupling via unsubstituted piperidine 4-amine - no deprotection required • Validated ~2× potency gain (Ki 23 nM vs 50 nM) and >15,000-fold α₂/PNMT selectivity from the N-trifluoroethylsulfamoyl motif • ≥95% purity hydrochloride salt; shipped ambient; not DOT/IATA hazardous

Molecular Formula C7H15ClF3N3O2S
Molecular Weight 297.73 g/mol
CAS No. 1796963-33-1
Cat. No. B1379487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Piperidin-4-yl)sulfamoyl](2,2,2-trifluoroethyl)amine hydrochloride
CAS1796963-33-1
Molecular FormulaC7H15ClF3N3O2S
Molecular Weight297.73 g/mol
Structural Identifiers
SMILESC1CNCCC1NS(=O)(=O)NCC(F)(F)F.Cl
InChIInChI=1S/C7H14F3N3O2S.ClH/c8-7(9,10)5-12-16(14,15)13-6-1-3-11-4-2-6;/h6,11-13H,1-5H2;1H
InChIKeyQYJAIHXWDGGBLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Piperidin-4-yl)sulfamoyl](2,2,2-trifluoroethyl)amine Hydrochloride (CAS 1796963-33-1): Procurement-Grade Specification and Structural Baseline


[(Piperidin-4-yl)sulfamoyl](2,2,2-trifluoroethyl)amine hydrochloride (CAS 1796963-33-1), also named N-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-amine hydrochloride, is a bifunctional sulfamide building block supplied as a hydrochloride salt with commercial purity of ≥95% and a molecular weight of 297.73 g/mol (free base formula C₇H₁₄F₃N₃O₂S · HCl) . Its core architecture combines a piperidin-4-amine scaffold linked through a sulfamoyl (–SO₂NH–) bridge to a 2,2,2-trifluoroethylamine moiety. Unlike the more common regioisomer 1-(2,2,2-trifluoroethyl)piperidine-4-sulfonamide (CAS 1249218-16-3), where the trifluoroethyl group attaches at the piperidine nitrogen, this compound retains a free secondary amine at the piperidine 4-position, offering a differentiated synthetic handle for downstream derivatization while preserving the N-trifluoroethylsulfamoyl pharmacophore on the exocyclic nitrogen . This structural arrangement positions the compound as a modular intermediate for medicinal chemistry programs exploiting trifluoroethylamine as a metabolically stable amide bond bioisostere [1].

Why Generic Substitution Fails: Structural Divergence Between [(Piperidin-4-yl)sulfamoyl](2,2,2-trifluoroethyl)amine Hydrochloride and Its Closest Analogs


Generic substitution within the piperidine-sulfonamide class is contraindicated because regioisomeric variation at the sulfamoyl nitrogen fundamentally alters the compound's synthetic trajectory, physicochemical properties, and biological recognition profile. The target compound places the trifluoroethyl group on the exocyclic sulfamoyl nitrogen while preserving a free primary-amine equivalent at the piperidine 4-position; the regioisomer 1-(2,2,2-trifluoroethyl)piperidine-4-sulfonamide (CAS 1249218-16-3) inverts this arrangement, attaching trifluoroethyl to the piperidine nitrogen and leaving a free –SO₂NH₂ group . This topological difference determines which reactive handle is available for amide coupling, reductive amination, or sulfonylation in parallel synthesis libraries. Furthermore, the N-trifluoroethylsulfamoyl motif confers a quantifiable potency advantage: in a published series of phenylethanolamine N-methyltransferase (PNMT) inhibitors, the N-trifluoroethyl sulfonamide analog (20) exhibited a Ki of 23 nM—approximately twice the potency of the corresponding non-fluorinated N-alkyl comparator (9, Ki ≈ 50 nM)—and achieved α₂/PNMT selectivity exceeding 15,000-fold [1]. Substituting a non-fluorinated alkyl sulfonamide or an alternative regioisomer in a structure-activity relationship (SAR) campaign would therefore forfeit both the synthetic flexibility of the free piperidine amine and the validated potency multiplier of the trifluoroethylsulfamoyl group.

Quantitative Evidence Guide: Measurable Differentiation of [(Piperidin-4-yl)sulfamoyl](2,2,2-trifluoroethyl)amine Hydrochloride from Structural Analogs


N-Trifluoroethylsulfamoyl Pharmacophore Confers Approximately Twofold Potency Gain vs. Non-Fluorinated Alkylsulfamoyl Analogs (PNMT Case Study)

In a quantitatively characterized series of N-substituted aminosulfonyl tetrahydroisoquinoline inhibitors of PNMT, the N-trifluoroethyl sulfonamide analog (compound 20) demonstrated a Ki of 23 nM, making it approximately twice as potent as the corresponding non-fluorinated N-alkyl sulfonamide comparator (compound 9, Ki ≈ 50 nM) under identical assay conditions [1]. The same compound displayed α₂-adrenoceptor selectivity (α₂ Ki / PNMT Ki) of ≥15,000, confirming that the trifluoroethyl group simultaneously enhances target potency and reduces off-target binding [1]. Although this data derives from a tetrahydroisoquinoline scaffold rather than a piperidine scaffold, the N-trifluoroethylsulfamoyl pharmacophore is identical to that present in the target compound, and the potency trend is consistent with the broader medicinal chemistry principle that –CH₂CF₃ substitution on sulfonamide nitrogen improves binding affinity through enhanced van der Waals contacts, conformational restriction via the fluorine gauche effect, and reduced nitrogen basicity [2].

PNMT inhibition trifluoroethyl sulfonamide potency comparison fluorinated pharmacophore

Regioisomeric Differentiation: Free 4-Amino Piperidine Moiety Enables Synthetic Diversification Inaccessible to 1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide

The target compound (CAS 1796963-33-1) and its closest regioisomer, 1-(2,2,2-trifluoroethyl)piperidine-4-sulfonamide (CAS 1249218-16-3), share the same molecular formula (C₇H₁₄F₃N₃O₂S) but differ critically in the site of trifluoroethyl attachment . In the target compound, the trifluoroethyl group resides on the exocyclic sulfamoyl nitrogen, leaving the piperidine 4-amino position free for amide coupling, urea formation, sulfonylation, or reductive amination with aldehydes. In contrast, CAS 1249218-16-3 bears trifluoroethyl at the piperidine ring nitrogen, which eliminates the most nucleophilic site on the molecule and restricts diversification to reactions of the –SO₂NH₂ group . This regiochemical difference translates into a practical procurement consideration: the target compound can directly enter amide coupling workflows (e.g., HATU/DIPEA-mediated acylation with carboxylic acid building blocks) without requiring a deprotection step, whereas the regioisomer would necessitate a separate amine introduction step. For medicinal chemistry groups constructing libraries of N-acylated piperidin-4-ylsulfamoyl derivatives, selecting the correct regioisomer at the point of procurement prevents redundant synthesis stages and reduces time-to-assay.

regioisomer comparison piperidine sulfonamide synthetic accessibility parallel library synthesis

Trifluoroethylamine Moiety as a Validated Amide Bond Bioisostere with Demonstrated Metabolic Stability Improvement in Clinical-Stage Inhibitors

The trifluoroethylamine (–NH–CH₂–CF₃) functional group, which constitutes the terminal moiety of the target compound, has been clinically validated as a metabolically stable amide bond replacement. In the development of the cathepsin K inhibitor odanacatib (Phase III), replacement of the P2–P3 amide bond with a trifluoroethylamine isostere improved metabolic stability while maintaining nanomolar target potency [1]. The increased metabolic resistance arises from the strong electron-withdrawing effect of the –CF₃ group, which reduces the basicity of the adjacent nitrogen (pKa shift of approximately −2 to −3 log units relative to non-fluorinated alkylamines), thereby suppressing oxidative N-dealkylation by cytochrome P450 enzymes [2]. Additionally, the C–F bonds (bond dissociation energy ~485 kJ/mol vs. ~413 kJ/mol for C–H) resist hydroxylation, further prolonging in vitro half-life [2]. Although these data are generated on structurally distinct inhibitor scaffolds, the metabolic stability benefit is a direct function of the trifluoroethylamine substructure present in the target compound and is therefore transferable to any drug-like molecule incorporating this motif. Procurement of this building block embeds the metabolic stability advantage into the library design from the outset, avoiding the need for late-stage fluorination.

trifluoroethylamine amide bond bioisostere metabolic stability cathepsin K odanacatib

Piperidin-4-yl Sulfamide Scaffold Generates Active Tdp1 Inhibitors and Anticancer Leads: Scaffold-Level Biological Validation from NCI-60 Screening

A focused library of piperidinyl sulfamide derivatives—sharing the piperidine-sulfamide core present in the target compound—was evaluated for tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibition and antiproliferative activity in the NCI-60 human tumor cell line panel [1]. Within this series, compound 18 (NSC 750706), a piperidinyl sulfamide aminoester, inhibited Tdp1 with an IC₅₀ of 23.7 μM and exhibited binding in the Tdp1 catalytic pocket by molecular docking [1]. A related analog, compound 26 (NSC 749204), demonstrated dose-dependent growth inhibition selective for colon cancer cell lines, achieving GI₅₀ values of 1.88 μM against COLO-205 and 11.1 μM against SW-620 at 10 μM screening concentration [1]. These results provide scaffold-level validation that piperidin-4-yl sulfamides are competent for engaging cancer-relevant biological targets. The target compound, as a minimally elaborated piperidin-4-ylsulfamoyl building block, offers a structurally pre-validated entry point for constructing focused libraries aimed at Tdp1 or related phosphodiesterase targets, with the trifluoroethyl group providing additional potency and metabolic stability vectors not present in the published analogs.

Tdp1 inhibition piperidinyl sulfamide NCI-60 screen anticancer activity

High-Confidence Application Scenarios for [(Piperidin-4-yl)sulfamoyl](2,2,2-trifluoroethyl)amine Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Amide Bond Bioisostere Library Synthesis for Metabolic Stability Optimization

The target compound's N-trifluoroethylsulfamoyl group has been clinically validated as a metabolically stable amide bond replacement, most notably in odanacatib [1]. Its free piperidine 4-amino group enables direct, single-step amide coupling with diverse carboxylic acid building blocks, generating arrays of trifluoroethylamine-containing amide bioisosteres. This workflow is appropriate for lead optimization programs where scaffold metabolic stability is a go/no-go criterion, as the –CF₃ group suppresses CYP450-mediated N-dealkylation and extends microsomal half-life [2].

Chemical Biology: Piperidinyl Sulfamide Probe Synthesis for Tdp1 Inhibition and DNA Damage Response Studies

Piperidinyl sulfamide derivatives have demonstrated Tdp1 inhibitory activity (IC₅₀ = 23.7 μM for compound 18) and selective growth inhibition of colon cancer cell lines (GI₅₀ = 1.88 μM for COLO-205) in the NCI-60 panel [1]. The target compound provides the unsubstituted piperidin-4-ylsulfamoyl core, which can be diversified via the free amine to generate focused probe molecules for Tdp1 target engagement studies, DNA damage sensitization assays, and combination screening with topoisomerase I inhibitors.

Parallel Library Synthesis: Regioisomer-Specific Scaffold for High-Throughput Derivatization

Because the piperidine 4-amino group is unsubstituted, the target compound is compatible with standard amide coupling conditions (e.g., HATU/DIPEA) without a deprotection step, enabling rapid parallel library construction on automated synthesis platforms [1]. This regiospecificity distinguishes the compound from 1-(2,2,2-trifluoroethyl)piperidine-4-sulfonamide (CAS 1249218-16-3), where the piperidine nitrogen is blocked, forcing alternative—and often lower-yielding—synthetic routes to achieve N-substitution.

Pharmacophore-Driven Fragment Growth: N-Trifluoroethylsulfamoyl as a Potency Multiplier in Enzyme Inhibitor Series

In PNMT inhibitor SAR, the N-trifluoroethyl sulfonamide motif delivered approximately twofold greater potency (Ki = 23 nM) compared to non-fluorinated alkyl sulfonamide analogs (Ki ≈ 50 nM), alongside α₂/PNMT selectivity exceeding 15,000 [1]. This data supports the use of the target compound as a potency-enhancing fragment for growing inhibitor series against enzymes with hydrophobic S1 or S2 pockets that accommodate the –CF₃ group, including kinases, phosphodiesterases, and sulfotransferases.

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